4-Bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxybenzenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxybenzenol is an organic compound with the molecular formula C14H11BrClNO2. It is a derivative of phenol, characterized by the presence of bromine, chlorine, and methoxy groups, along with an imino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxybenzenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-hydroxy-6-methoxybenzaldehyde and 3-chloroaniline.
Condensation Reaction: The key step is the condensation reaction between 4-bromo-2-hydroxy-6-methoxybenzaldehyde and 3-chloroaniline in the presence of an acid catalyst, such as hydrochloric acid, to form the imine linkage.
Purification: The product is then purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxybenzenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxybenzenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxybenzenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: It may affect signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: Similar in structure but lacks the imine and methoxy groups.
4-Bromo-3-chlorophenol: Another similar compound with slight variations in the position of substituents.
4-Bromo-2-methoxyphenol: Lacks the imine and chlorine groups.
Uniqueness
4-Bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxybenzenol is unique due to the presence of both bromine and chlorine atoms, along with the imine and methoxy groups. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
4-bromo-2-[(3-chlorophenyl)iminomethyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c1-19-13-6-10(15)5-9(14(13)18)8-17-12-4-2-3-11(16)7-12/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGDUQUWBSTUBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=CC(=CC=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.